molecular formula C23H28N2O B052065 N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide CAS No. 111261-84-8

N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide

Cat. No. B052065
CAS RN: 111261-84-8
M. Wt: 348.5 g/mol
InChI Key: BDXAXWLFQKRUQV-UHFFFAOYSA-N
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Description

“N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide” is a complex organic compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound has been a subject of research due to its biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of this compound is based on the 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids . The compound has a molecular formula of C18H26N2O .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound often involve asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides . These reactions can be controlled using a dual catalytic system .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C18H26N2O and an average mass of 286.412 Da . More specific physical and chemical properties are not available in the retrieved resources.

Future Directions

The future directions in the research of this compound could involve the development of more efficient and stereoselective synthesis methods . Additionally, further exploration of its biological activities could be beneficial .

properties

IUPAC Name

N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c1-2-23(26)25(19-11-7-4-8-12-19)22-15-20-13-14-21(16-22)24(20)17-18-9-5-3-6-10-18/h3-12,20-22H,2,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGVKWYKMWZDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CC2CCC(C1)N2CC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90912087
Record name N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90912087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide

CAS RN

111261-84-8
Record name 8-Benzyl-8-azabicyclo(3.2.1)octane-3-propionanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111261848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90912087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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